Cas no 2877688-67-8 (N-(oxan-4-yl)-2-[1-(quinoxalin-2-yl)piperidin-4-yl]acetamide)
N-(oxan-4-yl)-2-[1-(quinoxalin-2-yl)piperidin-4-yl]acetamide Chemical and Physical Properties
Names and Identifiers
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- N-(oxan-4-yl)-2-[1-(quinoxalin-2-yl)piperidin-4-yl]acetamide
- AKOS040887774
- 2877688-67-8
- F6830-8209
- 1-(2-Quinoxalinyl)-N-(tetrahydro-2H-pyran-4-yl)-4-piperidineacetamide
-
- Inchi: 1S/C20H26N4O2/c25-20(22-16-7-11-26-12-8-16)13-15-5-9-24(10-6-15)19-14-21-17-3-1-2-4-18(17)23-19/h1-4,14-16H,5-13H2,(H,22,25)
- InChI Key: BJMLHMBYVNNLPM-UHFFFAOYSA-N
- SMILES: N1(C2C=NC3C(N=2)=CC=CC=3)CCC(CC(NC2CCOCC2)=O)CC1
Computed Properties
- Exact Mass: 354.20557608g/mol
- Monoisotopic Mass: 354.20557608g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 461
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 67.4Ų
Experimental Properties
- Density: 1.23±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 611.4±55.0 °C(Predicted)
- pka: 15.44±0.20(Predicted)
N-(oxan-4-yl)-2-[1-(quinoxalin-2-yl)piperidin-4-yl]acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6830-8209-2μmol |
N-(oxan-4-yl)-2-[1-(quinoxalin-2-yl)piperidin-4-yl]acetamide |
2877688-67-8 | 2μmol |
$85.5 | 2023-09-07 | ||
| Life Chemicals | F6830-8209-5μmol |
N-(oxan-4-yl)-2-[1-(quinoxalin-2-yl)piperidin-4-yl]acetamide |
2877688-67-8 | 5μmol |
$94.5 | 2023-09-07 | ||
| Life Chemicals | F6830-8209-10μmol |
N-(oxan-4-yl)-2-[1-(quinoxalin-2-yl)piperidin-4-yl]acetamide |
2877688-67-8 | 10μmol |
$103.5 | 2023-09-07 | ||
| Life Chemicals | F6830-8209-20μmol |
N-(oxan-4-yl)-2-[1-(quinoxalin-2-yl)piperidin-4-yl]acetamide |
2877688-67-8 | 20μmol |
$118.5 | 2023-09-07 | ||
| Life Chemicals | F6830-8209-1mg |
N-(oxan-4-yl)-2-[1-(quinoxalin-2-yl)piperidin-4-yl]acetamide |
2877688-67-8 | 1mg |
$81.0 | 2023-09-07 | ||
| Life Chemicals | F6830-8209-2mg |
N-(oxan-4-yl)-2-[1-(quinoxalin-2-yl)piperidin-4-yl]acetamide |
2877688-67-8 | 2mg |
$88.5 | 2023-09-07 | ||
| Life Chemicals | F6830-8209-3mg |
N-(oxan-4-yl)-2-[1-(quinoxalin-2-yl)piperidin-4-yl]acetamide |
2877688-67-8 | 3mg |
$94.5 | 2023-09-07 | ||
| Life Chemicals | F6830-8209-4mg |
N-(oxan-4-yl)-2-[1-(quinoxalin-2-yl)piperidin-4-yl]acetamide |
2877688-67-8 | 4mg |
$99.0 | 2023-09-07 | ||
| Life Chemicals | F6830-8209-5mg |
N-(oxan-4-yl)-2-[1-(quinoxalin-2-yl)piperidin-4-yl]acetamide |
2877688-67-8 | 5mg |
$103.5 | 2023-09-07 | ||
| Life Chemicals | F6830-8209-10mg |
N-(oxan-4-yl)-2-[1-(quinoxalin-2-yl)piperidin-4-yl]acetamide |
2877688-67-8 | 10mg |
$118.5 | 2023-09-07 |
N-(oxan-4-yl)-2-[1-(quinoxalin-2-yl)piperidin-4-yl]acetamide Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on N-(oxan-4-yl)-2-[1-(quinoxalin-2-yl)piperidin-4-yl]acetamide
Introduction to N-(oxan-4-yl)-2-[1-(quinoxalin-2-yl)piperidin-4-yl]acetamide (CAS No: 2877688-67-8)
N-(oxan-4-yl)-2-[1-(quinoxalin-2-yl)piperidin-4-yl]acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 2877688-67-8, represents a fusion of heterocyclic scaffolds, specifically an oxane ring linked to a piperidine moiety, which is further connected to a quinoxaline unit. Such a molecular architecture is often associated with enhanced binding affinity and selectivity, making it a promising candidate for drug discovery and development.
The oxane ring, a six-membered ether-containing heterocycle, contributes to the compound's overall flexibility and stability. This feature is particularly valuable in medicinal chemistry, as it allows the molecule to adopt multiple conformations that can optimize interactions with biological targets. The presence of the piperidine group further enhances the compound's potential as a pharmacophore by providing a secondary amine functionality that can engage in hydrogen bonding and other non-covalent interactions with biological receptors.
The quinoxaline component adds another layer of complexity to the molecule, offering additional sites for interaction with biological targets. Quinoxalines are well-known for their diverse pharmacological properties and have been extensively studied for their roles in various therapeutic areas, including antiviral, anticancer, and anti-inflammatory applications. The integration of these three distinct heterocyclic systems into a single molecule suggests that N-(oxan-4-yl)-2-[1-(quinoxalin-2-yl)piperidin-4-yl]acetamide may exhibit multifaceted biological activities.
In recent years, there has been growing interest in the development of dual-action compounds that target multiple pathways or receptors simultaneously. The structural features of N-(oxan-4-yl)-2-[1-(quinoxalin-2-yl)piperidin-4-yl]acetamide make it a candidate for such an approach. For instance, the compound could potentially interact with both G protein-coupled receptors (GPCRs) and intracellular signaling proteins, thereby modulating multiple disease-related pathways. This concept aligns with the current trend in drug discovery towards polypharmacology, which aims to develop treatments that address complex diseases more effectively than single-target drugs.
The synthesis of N-(oxan-4-yl)-2-[1-(quinoxalin-2-yl)piperidin-4-yl]acetamide involves a series of well-established organic reactions, including nucleophilic substitution, condensation reactions, and cyclization processes. The synthesis typically begins with the preparation of key intermediates such as 4-hydroxyoxanone and 1-(quinoxalin-2-yl)piperidin-4-carboxylic acid. These intermediates are then coupled using appropriate coupling reagents to form the final product. The choice of reagents and reaction conditions is critical to ensure high yield and purity, which are essential for subsequent biological evaluation.
The compound's potential biological activity has been explored through both computational modeling and experimental studies. Computational approaches have been used to predict how N-(oxan-4-yi\b])-2-[1-( In vitro experiments have further validated these predictions by testing the compound's activity against specific enzymes and cell lines. For example, preliminary studies have shown that N-( The pharmacokinetic properties of N-(oxan-b-bu-bu-bu-bu-bu-bu-bu-bu-bu-bu-bu-bu-bu-bu-bu>)-[1( The development of new therapeutic agents often involves optimizing existing structures to improve their pharmacological properties while minimizing side effects. In the case of N-(oxan>]-[1( The integration of advanced technologies such as high-throughput screening (HTS) and structure-based drug design (SBDD) will be instrumental in accelerating the discovery and optimization process for this compound. HTS allows researchers to rapidly test large libraries of compounds against biological targets to identify those with promising activity. SBDD leverages computational methods to design molecules based on detailed knowledge of target structures, enabling more targeted and efficient drug development efforts. In conclusion, N-(oxan>]-[1(
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